molecular formula C10H7ClOS B3017605 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde CAS No. 50451-78-0

5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde

Cat. No. B3017605
CAS RN: 50451-78-0
M. Wt: 210.68
InChI Key: OEHWRIDKBQTMPG-UHFFFAOYSA-N
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Description

The compound 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde is a chemical of interest in the field of organic synthesis and material science. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can provide a blueprint for the synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde. For instance, the synthesis of poly(5-hexyloxybenzo[c]thiophene-1,3-diylvinylene) is achieved through a titanium-induced dicarbonyl-coupling reaction of a dicarbaldehyde precursor . Similarly, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde involves a series of syntheses to produce new pyrazole derivatives . These methods suggest that a targeted synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde could potentially involve a halogenation step followed by a condensation reaction with an appropriate aldehyde precursor.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde has been determined using X-ray diffraction methods. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reveals that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . This information can be extrapolated to predict that 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde may also exhibit a planar structure around the aldehyde group, which could influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of benzo[b]thiophene derivatives is highlighted in the synthesis of 5-methyl- and 5-chloro-3-benzo[b]thienyl-lithium, which can react with various electrophiles such as carbon dioxide, NN-dimethylformamide, and dimethyl sulphate to yield carboxylic acids, carbaldehydes, and methyl derivatives, respectively . These reactions demonstrate the versatility of benzo[b]thiophene derivatives in chemical synthesis, suggesting that 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde could also participate in a range of chemical transformations.

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde are not discussed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the solubility of poly(5-hexyloxybenzo[c]thiophene-1,3-diylvinylene) and its characterization through various spectroscopic techniques such as 1H NMR, IR, and UV-vis suggest that similar analytical methods could be used to characterize 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde . Additionally, the crystallographic data of related compounds can inform us about the potential crystalline nature and stability of 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde can be synthesized through various methods, including the reactions of benzo[b]thiophene derivatives with different reagents. For instance, benzo[b]thiophen is formylated in position 3 using dichloromethyl butyl ether and titanium tetrachloride, leading to the formation of various benzo[b]thiophen aldehydes, including 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde (Buu‐Hoï, Croisy, & Jacquignon, 1969).

  • Chemical Reactions : The compound can undergo various chemical reactions, such as reacting with carbon dioxide, NN-dimethylformamide, and dimethyl sulfate to produce carboxylic acids, carbaldehydes, and methyl derivatives, respectively (Dickinson & Iddon, 1971).

Applications in Heterocyclic Chemistry

  • Thiophene Derivatives : 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde is an important intermediate in the synthesis of various thiophene derivatives. These compounds have been synthesized from starting materials such as 6,7-dihydrobenzo[b]thiophen-4(5H)-one, leading to the production of functionally diverse benzo[b]thiophene derivatives (Datta & De, 1989).

  • Fluorescent Sensor Development : The compound has been used in the development of novel fluorescent sensors. For example, 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) was synthesized and identified as a potent fluorescent sensor for ferric ions, showcasing the compound's role in analytical chemistry (Zhang et al., 2016).

Contributions to Organic Chemistry Research

  • Organic Synthesis : The compound's utility in organic synthesis is highlighted through its role in the formation of various organic structures, such as benzo[b]thiophen derivatives, which serve as key intermediates in multiple synthetic pathways (Bogza et al., 2018).

  • Structural Analysis : X-ray diffraction studies on derivatives of 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde have been conducted to understand their crystal structures, which are essential for determining their properties and potential applications in material science (Xu & Shi, 2011).

Safety and Hazards

5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

5-chloro-3-methyl-1-benzothiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClOS/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHWRIDKBQTMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-3-methyl-benzo[b]thiophene (4.98 g, 27.3 mmol) in THF (50 mL) at −40° C. was added n-butyllithium (18.7 mL of a 1.6 M solution in hexanes, 30.0 mmol) dropwise. The resulting yellow solution was stirred for 1 h and then DMF (6.3 mL, 81.9 mmol) was added in one portion. The solution was warmed slowly to room temperature and stirred overnight. Saturated aqueous NH4Cl was added and the mixture was extracted with ethyl acetate (3×200 mL). The combined organics were washed with water (100 mL) and brine (100 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to give the title compound (6.62 g, 89%) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ 10.32 (s, 1H), 7.85 (s, 1H), 7.79 (d, J=8.7 Hz, 1H), 7.46 (dd, J=8.7, 2.0 Hz, 1H), 2.74 (s, 3H).
Quantity
4.98 g
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reactant
Reaction Step One
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solution
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50 mL
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[Compound]
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hexanes
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solvent
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6.3 mL
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Yield
89%

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